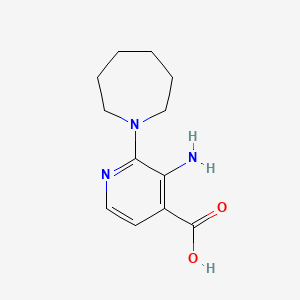
3-Amino-2-(azepan-1-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(azepan-1-yl)isonicotinic acid is a complex organic compound with a molecular formula of C12H17N3O2 It is a derivative of isonicotinic acid, featuring an amino group and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(azepan-1-yl)isonicotinic acid typically involves the coupling of azepan-1-amine with isonicotinic acid derivatives. One common method includes the use of base-catalyzed reactions, where azepan-1-amine is reacted with isonicotinic acid under basic conditions to form the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
3-Amino-2-(azepan-1-yl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The azepane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted azepane compounds.
科学的研究の応用
3-Amino-2-(azepan-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-(azepan-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino group and azepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the 4-position.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
3-Amino-2-(azepan-1-yl)isonicotinic acid is unique due to the presence of both an amino group and an azepane ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-amino-2-(azepan-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c13-10-9(12(16)17)5-6-14-11(10)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8,13H2,(H,16,17) |
InChIキー |
VJBFMAOKIFTNBG-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC=CC(=C2N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


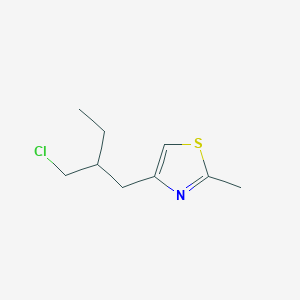
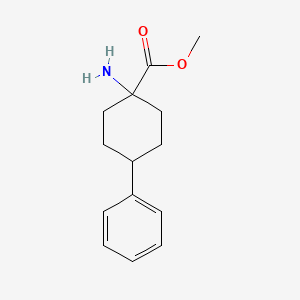
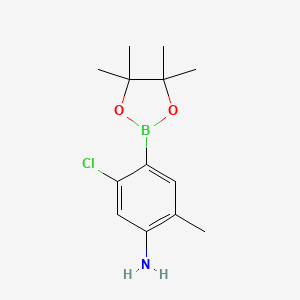
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)


![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
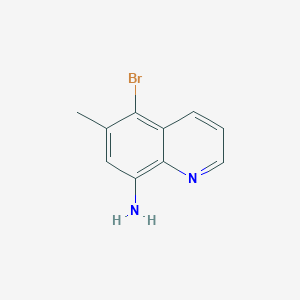
![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)

![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
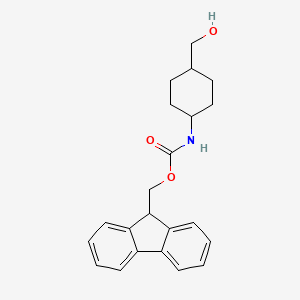
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)
![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)
